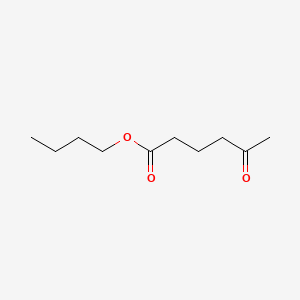

Butyl 5-oxohexanoate

Description

Contextualization within Oxoester Chemistry

Oxoesters, also known as ketoesters, are a class of organic compounds characterized by the presence of both a ketone and an ester functional group. This dual functionality imparts a unique reactivity profile, making them valuable building blocks in the synthesis of more complex molecules. chim.itacs.org The ketone group is susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or transesterification. vulcanchem.comchim.it This allows for a wide range of chemical transformations, often with a high degree of selectivity. chim.it

Butyl 5-oxohexanoate (B1238966) is a specific example of a gamma-keto ester, where the ketone group is located at the fifth carbon position relative to the ester group. vulcanchem.com The reactivity of oxoesters is influenced by the relative positions of the ketone and ester groups. For instance, α-oxoesters are known for their high electrophilicity and are widely used in the synthesis of heterocyclic compounds. chim.itacs.org While not an α-oxoester, the bifunctional nature of Butyl 5-oxohexanoate still allows it to participate in a variety of chemical reactions, making it a subject of interest in synthetic organic chemistry. vulcanchem.comgoogle.com

Overview of Scholarly Interest and Research Trajectories

Scholarly interest in this compound and related oxoesters stems primarily from their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. vulcanchem.comgoogle.com Research has focused on developing efficient methods for their synthesis and exploring their reactivity in various chemical transformations.

One area of research involves the synthesis of this compound itself. Methods for preparing 5-oxohexanoates have been investigated, though reports on the synthesis of the butyl ester specifically are less common. google.com Patented methods for preparing 5-oxohexanoates often involve the reaction of acetone (B3395972) with an acrylate (B77674) compound. google.com

Another significant research trajectory is the use of oxoesters in the synthesis of more complex molecules. For example, tert-butyl 5-oxohexanoate, a closely related compound, is used in various synthetic applications. lookchem.comsigmaaldrich.com The tert-butyl group can offer different reactivity and stability compared to the n-butyl group in this compound. vulcanchem.com Furthermore, derivatives of 5-oxohexanoates are key intermediates in the synthesis of important pharmaceuticals, such as statins. scbt.comresearchgate.net For instance, tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is a precursor for the synthesis of HMG-CoA reductase inhibitors. scbt.com The study of such compounds sheds light on the broader potential of the 5-oxohexanoate scaffold in medicinal chemistry.

Recent research has also explored the development of prodrugs based on the 5-oxohexanoate structure. For example, tert-butyl ester-based prodrugs of 6-diazo-5-oxo-l-norleucine (B1670411) (DON), a glutamine antagonist with anticancer properties, have been synthesized to improve metabolic stability and tumor delivery. acs.orgacs.org This highlights the ongoing interest in leveraging the chemical properties of oxoesters for therapeutic applications.

The analytical characterization of this compound is another area of research interest. High-performance liquid chromatography (HPLC) methods have been developed for its separation and analysis. sielc.com These analytical techniques are crucial for ensuring the purity of the compound and for monitoring its reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 54723-19-2 |

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Oxohexanoic acid butyl ester, Butyl 5-ketohexanoate |

| LogP | 1.82 |

This table is populated with data from public chemical databases. vulcanchem.comsielc.com

Structure

3D Structure

Properties

CAS No. |

54723-19-2 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

butyl 5-oxohexanoate |

InChI |

InChI=1S/C10H18O3/c1-3-4-8-13-10(12)7-5-6-9(2)11/h3-8H2,1-2H3 |

InChI Key |

HCXCVKYQWKDKOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCCC(=O)C |

Origin of Product |

United States |

Reactivity Profiles and Transformative Pathways of Butyl 5 Oxohexanoate

Ketone Functional Group Reactivity

The carbonyl group at the C-5 position is a primary site for nucleophilic attack and condensation reactions.

The ketone group in Butyl 5-oxohexanoate (B1238966) is susceptible to reduction to form the corresponding secondary alcohol, Butyl 5-hydroxyhexanoate. This transformation is a common step in the synthesis of various chemical intermediates. The choice of reducing agent is critical for achieving selectivity, especially to avoid the simultaneous reduction of the ester group.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for the selective reduction of the ketone under mild conditions. For instance, in analogous tert-butyl esters, NaBH₄ has been used in a tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) solvent system at 0°C to achieve high yields and excellent enantioselectivity for the corresponding hydroxy ester. While lithium aluminum hydride (LiAlH₄) can also reduce the ketone, it is a much stronger reducing agent and typically leads to the over-reduction of both the ketone and the ester functionalities to yield a diol.

Enzymatic reductions offer a highly selective alternative. Alcohol dehydrogenases, such as those from Lactobacillus brevis (recLBADH), can be employed for the enantioselective reduction of the β-keto group in related substrates, producing chiral δ-hydroxy-β-keto esters. researchgate.net

Table 1: Reduction of the Oxo Moiety in Oxohexanoate Esters

| Reducing Agent | Substrate Analog | Product | Conditions | Yield | Stereoselectivity | Source(s) |

| Sodium Borohydride (NaBH₄) | tert-Butyl 6-oxohexanoate (B1234620) | (S)-tert-Butyl 6-hydroxyhexanoate | 0°C, THF/MeOH | 92% | >99% ee | |

| Lithium Aluminum Hydride (LiAlH₄) | tert-Butyl 6-oxohexanoate | 1,6-Hexanediol | - | 78% | N/A | |

| Alcohol Dehydrogenase (recLBADH) | tert-Butyl 3,5-dioxohexanoate | (R)-tert-Butyl 5-hydroxy-3-oxohexanoate | Preparative Scale | - | 99.4% ee | researchgate.net |

| Sodium Borohydride (NaBH₄) | tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate | 0–5°C, Water-Ethanol Micellar System | - | 80% de |

The ketone functionality of Butyl 5-oxohexanoate enables its participation in various condensation reactions. The presence of α-hydrogens allows for the formation of an enolate under basic conditions, which can then act as a nucleophile.

Aldol (B89426) Condensation : Under basic conditions, this compound can undergo aldol-type condensation reactions. vulcanchem.com

Claisen Condensation : In reactions involving two ester-containing molecules, crossed Claisen condensation can occur. For example, the enolate of tert-butyl acetate (B1210297) can react with β-hydroxy esters in the presence of a strong base like lithium amide in liquid ammonia (B1221849) to form δ-hydroxy-β-keto esters. google.com This highlights a pathway where similar keto-esters are synthesized through condensation mechanisms.

Keto-Ester Condensation : The carbonyl group at position 5 facilitates condensation reactions, such as those with aldehydes in the presence of lithium diisopropylamide (LDA) in THF, to form cross-conjugated enones. vulcanchem.com

Reduction Chemistry of the Oxo Moiety

Ester Functional Group Reactivity

The butyl ester group is the second major reactive site in the molecule, primarily susceptible to hydrolysis.

The butyl ester of this compound can be hydrolyzed under either acidic or alkaline conditions to yield 5-oxohexanoic acid and butanol. vulcanchem.com This reaction is a standard ester hydrolysis mechanism.

In contrast, the use of a tert-butyl ester group in analogous compounds offers significantly enhanced stability. The steric bulk of the tert-butyl group provides substantial resistance to hydrolysis, particularly under basic conditions. vulcanchem.com This characteristic makes the tert-butyl ester a robust protective group for the carboxylic acid functionality during multi-step syntheses where other parts of the molecule need to be modified under conditions that would otherwise cleave a less hindered ester like a methyl or butyl ester. For example, tert-butyl ester-based prodrugs have been shown to be resistant to hydrolysis in gastrointestinal tissue. acs.org This stability is crucial in pharmaceutical and complex organic synthesis, where selective deprotection is required. vulcanchem.com

Specific Reaction Pathways and Mechanisms

The mechanism of ketone oxidation often proceeds through an enol or enolate intermediate. cdnsciencepub.com Kinetic studies on the oxidation of cyclohexanone, a process that yields 5-oxohexanoic acid as a product, provide insight into the potential pathways for this compound's precursor. cdnsciencepub.com The rate of enolization is typically much faster than the rate of oxidation. cdnsciencepub.com

The proposed mechanism involves the formation of an enolate, which then reacts with molecular oxygen. cdnsciencepub.com This can lead to the formation of intermediates that undergo further reactions, such as a reverse condensation in aqueous media, to yield 5-oxohexanoic acid. cdnsciencepub.com The subsequent oxidation of 5-oxohexanoic acid can produce smaller dicarboxylic acids like pentanedioic acid and butanedioic acid. cdnsciencepub.com

In low-temperature oxidation mechanisms, such as that of n-hexanol, the formation of enols is a competing pathway to the isomerization of peroxy radicals (ROO•). acs.org The ROO• radical can undergo a concerted elimination to form an HO₂ radical and an enol, which acts as a chain-inhibition step. acs.org This highlights the central role of enol formation in the oxidative degradation pathways of related C6 structures.

Involvement in Regioselective and Enantioselective Cyclizations (referencing related compounds)

The molecular architecture of this compound, featuring a ketone and an ester linked by a flexible alkyl chain, makes it a prime substrate for intramolecular cyclization reactions to form six-membered rings. These cyclizations, particularly intramolecular aldol reactions, are fundamental in organic synthesis for constructing cyclic frameworks. The challenge lies in controlling the regioselectivity and enantioselectivity of these transformations.

The intramolecular aldol condensation of γ-keto esters like this compound is a classic C-C bond-forming reaction. Organocatalysis, especially using the amino acid L-proline, has been a cornerstone in this area since the pioneering Hajos-Parrish-Eder-Sauer-Wiechert reaction, which demonstrated the first highly enantioselective organocatalytic transformation. nih.govpnas.orgbohrium.com The generally accepted mechanism involves the formation of an enamine intermediate between the catalyst (proline) and the ketone carbonyl, which then attacks the electrophilic ester carbonyl, followed by hydrolysis and cyclization. nih.gov

However, the formation of six-membered rings via this method often presents challenges. While proline catalysis is highly effective for forming five-membered rings from 1,4-dicarbonyl precursors, both the yield and enantioselectivity have been observed to decrease significantly when applied to substrates that form six-membered rings, such as 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. nih.gov This highlights a general difficulty in achieving high stereocontrol for 6-membered ring closures in proline-catalyzed intramolecular aldol reactions.

Research into related 5-oxo carbonyl compounds has provided insights into controlling these cyclizations. For instance, the organocatalytic domino Michael-aldol condensation of 5-oxohexanal (B8756871) with α,β-unsaturated aldehydes, catalyzed by a diarylprolinol silyl (B83357) ether, efficiently assembles highly functionalized cyclohexene (B86901) derivatives. nih.gov This reaction proceeds with high diastereoselectivity and enantioselectivity, demonstrating that with the right catalyst and reaction partner, complex and stereochemically rich six-membered rings can be accessed from 5-oxo precursors. nih.gov

The table below summarizes the outcomes of organocatalyzed intramolecular aldol cyclizations for precursors of five- and six-membered rings, illustrating the differences in efficiency and selectivity.

| Substrate | Catalyst | Product Ring Size | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-1,3-cyclopentanedione-2-propionaldehyde | (S)-Proline (3 mol%) | 5-membered | Excellent | Excellent | nih.gov |

| 2-Substituted Triketone (Hajos-Parrish ketone precursor) | (S)-Proline (3 mol%) | 6-membered fused to 5-membered | 97 | 93.4 | nih.govillinois.edu |

| Substrate forming a simple 6-membered ring | (S)-Proline | 6-membered | Lower Yield | Lower ee | nih.gov |

Beyond aldol reactions, other cyclization strategies have been explored for related ketoesters. Chiral Lewis acids, such as those based on Scandium (Sc) and Copper (Cu), have been shown to promote highly enantioselective intramolecular carbonyl-ene reactions of unsaturated α-keto esters, yielding monocyclic products in good yields and excellent enantioselectivity. acs.orgresearchgate.net While these are α-keto esters, the principle of using chiral Lewis acids to control the stereochemical outcome of the cyclization of a ketoester is broadly applicable.

The table below presents data on Lewis acid-catalyzed enantioselective cyclizations of related unsaturated ketoesters.

| Substrate | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-oxo-6-heptenoate | Sc((R,R)-Ph-pybox)3 | CH2Cl2 | 85 | 95 | acs.org |

| Ethyl 2-oxo-7-methyl-6-octenoate | Sc((R,R)-Ph-pybox)3 | CH2Cl2 | 89 | 98 | acs.org |

| Ethyl 2-oxo-6-phenyl-6-heptenoate | Cu((S,S)-Ph-box)2 | CH2Cl2 | 86 | 98 | acs.org |

These examples with related compounds underscore that while the direct, highly enantioselective intramolecular cyclization of this compound remains a challenge, various catalytic systems exist that can achieve high levels of stereocontrol in the cyclization of ketoesters. The choice of catalyst—be it an organocatalyst like proline or a chiral Lewis acid—and the specific substrate structure are critical factors in determining the reaction's success, particularly in achieving the desired regioselectivity and enantioselectivity for forming six-membered rings.

Advanced Analytical Methodologies in Research on Butyl 5 Oxohexanoate

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to the analysis of Butyl 5-oxohexanoate (B1238966), enabling its separation from reactants, solvents, and byproducts, as well as its quantification. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Butyl 5-oxohexanoate and for its separation from complex mixtures. sielc.com A common approach involves reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com

For the analysis of this compound, a typical HPLC method would utilize a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (a polar organic solvent) and water. sielc.com An acid, such as phosphoric acid or formic acid, is frequently added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic impurities. sielc.com When the subsequent detection method is mass spectrometry (MS), formic acid is preferred over phosphoric acid as it is volatile and compatible with the MS interface. sielc.com

This HPLC method is not only for analytical purposes but is also scalable for preparative separation, allowing for the isolation of impurities. sielc.com The versatility of HPLC makes it suitable for various applications, including monitoring the progress of reactions that synthesize or utilize this compound.

Interactive Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Newcrom R1, C18 | Stationary phase for separation based on polarity. |

| Mobile Phase | Acetonitrile (MeCN) and Water | Eluent to carry the analyte through the column. |

| Additive | Phosphoric Acid or Formic Acid | Improves peak shape and resolution. |

| Detection | UV or Mass Spectrometry (MS) | To detect and quantify the separated compound. |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. asianpharmtech.com This enhancement is primarily due to the use of columns packed with smaller particles (typically less than 2 µm in diameter), which leads to a substantial increase in chromatographic efficiency. asianpharmtech.comijdra.com

The principles of separation in UPLC are the same as in HPLC, but the smaller particle size allows for the use of higher flow rates without a significant loss of resolution. asianpharmtech.com For this compound, this means that purity checks and quantitative analyses can be performed in a fraction of the time required for a standard HPLC run. sielc.com UPLC systems are designed to handle the higher backpressures generated by the densely packed columns. ijfans.org The increased speed and sensitivity of UPLC make it a valuable tool in high-throughput screening and time-sensitive kinetic studies involving this compound. asianpharmtech.comijdra.com

Interactive Table: Comparison of HPLC and UPLC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Higher |

| System Pressure | Lower | Higher |

| Solvent Consumption | Higher | Lower |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Kinetic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thermofisher.com It is a standard method for the analysis of volatile and semi-volatile compounds like this compound. vulcanchem.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing the fragmentation pattern to spectral libraries. gcms-id.cagcms-id.ca

GC-MS is extensively used for product identification in reactions involving this compound. vulcanchem.com It can also be employed for kinetic studies by monitoring the concentration of reactants and products over time. nih.gov For instance, in studies of the atmospheric chemistry of volatile organic compounds, GC-MS is used to track the formation of products from precursor molecules. ca.gov The high sensitivity and specificity of GC-MS make it an indispensable tool for detailed analysis in research concerning this compound. epa.gov

Spectroscopic Characterization Methods (Methodology Focus)

Spectroscopic techniques are essential for the detailed structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic molecules, including this compound. bhu.ac.inslideshare.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.gov

In the ¹H NMR spectrum of this compound, different groups of protons will resonate at distinct chemical shifts (δ), measured in parts per million (ppm). bhu.ac.in For example, the protons of the butyl ester group will have characteristic signals, as will the protons on the carbons adjacent to the ketone and ester carbonyl groups. Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), which provides valuable information about the connectivity of atoms in the molecule. libretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The carbonyl carbons of the ester and ketone groups, for instance, will appear at characteristic downfield shifts. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and between protons and carbons, respectively, further confirming the structure of this compound. core.ac.uk

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (butyl) | ~0.9 | Triplet |

| CH₂ (butyl, next to CH₃) | ~1.4 | Sextet |

| CH₂ (butyl, next to O) | ~1.6 | Quintet |

| O-CH₂ (butyl) | ~4.1 | Triplet |

| CH₂ (next to ester C=O) | ~2.3 | Triplet |

| CH₂ (middle of chain) | ~1.9 | Quintet |

| CH₂ (next to ketone C=O) | ~2.5 | Triplet |

| CH₃ (next to ketone C=O) | ~2.1 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound. msu.edu In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni-saarland.de

The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, directly provides the molecular weight of the compound. For this compound (C₁₀H₁₈O₃), the expected monoisotopic mass is approximately 186.126 g/mol . uni.lu

Electron ionization (EI) is a common ionization method that often causes the molecular ion to fragment into smaller, characteristic ions. uni-saarland.de The fragmentation pattern is highly reproducible and provides a "fingerprint" that can be used for structural elucidation and identification. tutorchase.com The analysis of these fragment ions can reveal the presence of specific functional groups and structural motifs within the molecule. libretexts.org For example, esters often show characteristic fragmentation patterns involving the loss of the alkoxy group or the acyl group. ccsenet.org

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments, further confirming the identity of this compound.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 187.1329 | Protonated molecule |

| [M+Na]⁺ | 209.1148 | Sodium adduct |

| [M]⁺ | 186.1256 | Molecular ion |

| [M-C₄H₉O]⁺ | 113.0603 | Loss of butoxy radical |

| [C₄H₉]⁺ | 57.0704 | Butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a distinct signature that confirms the presence of its key structural features: the ester and ketone carbonyl groups, as well as the hydrocarbon backbone.

The chemical structure of this compound contains two carbonyl (C=O) groups—one in the ester functional group and another in the ketone group at the 5-position. vulcanchem.com These two groups, while both containing a C=O double bond, exist in slightly different chemical environments, leading to distinct absorption bands in the IR spectrum. The ester carbonyl typically absorbs at a higher wavenumber (frequency) compared to the ketone carbonyl.

Detailed analysis of analogous ketoesters provides insight into the expected spectral data for this compound. For instance, a related compound, tert-butyl 6-oxoheptanoate, exhibits strong absorption bands at approximately 1720 cm⁻¹ for the ester C=O stretch and 1710 cm⁻¹ for the ketone C=O stretch. Similarly, studies on the synthesis of n-butyl acetate (B1210297) using IR spectroscopy show the characteristic ester carbonyl peak emerging during the reaction. uctm.edu The C-O stretching of the ester group also produces strong bands in the 1300-1000 cm⁻¹ region. The spectrum will also feature C-H stretching vibrations from the butyl and hexanoate (B1226103) chains, typically appearing in the 2850-3000 cm⁻¹ range. spectroscopyonline.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~2960-2870 | C-H (Alkyl) | Stretching |

| ~1735-1740 | C=O (Ester) | Stretching |

| ~1715 | C=O (Ketone) | Stretching |

Note: The exact positions of the peaks can vary slightly based on the sample preparation and the specific instrument used.

Chiral Analytical Techniques for Stereoisomer Assessment

The assessment of stereoisomers is critical when this compound is used in or produced from stereoselective chemical transformations. Since the ketone at the 5-position can be reduced to a hydroxyl group, this creates a chiral center, leading to the possibility of (R) and (S) enantiomers of the resulting alcohol, butyl 5-hydroxyhexanoate. The analysis and separation of these stereoisomers are essential for applications where only one enantiomer provides the desired biological or chemical activity. smolecule.com

Chiral analytical techniques are employed to separate and quantify these enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common methods for this purpose. These techniques rely on the differential interaction of the enantiomers with the chiral environment of the column, resulting in different retention times and allowing for their separation and quantification.

Research on the enantioselective reduction of various ketoesters frequently employs such methods to determine the enantiomeric excess (ee) of the product. For example, in studies involving the asymmetric transfer hydrogenation of ketoesters, the enantiomeric excesses of the resulting alcohols are determined by GC analysis using chiral columns like Chirasil-Dex CB. amazonaws.com This specific type of column is designed to separate enantiomers effectively. Similarly, chiral phase HPLC analysis has been used to assign the retention times for stereoisomers of related hydroxy-ketoesters. rsc.org The development of efficient biocatalysts, such as mutant alcohol dehydrogenases, for the synthesis of chiral synthons like tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, also relies heavily on chiral chromatography to verify the high enantiomeric purity (e.g., 99.5% ee) of the product. researchgate.net

Table 2: Chiral Analytical Methods for Ketoester Stereoisomers

| Analytical Technique | Chiral Stationary Phase (Example) | Application | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Chirasil-Dex CB | Determination of enantiomeric excess in the reduction of long-chain aliphatic ketoesters. | amazonaws.com |

| High-Performance Liquid Chromatography (HPLC) | Not specified | Assignment of retention times to stereoisomers of derivatized hydroxy-ketoesters. | rsc.org |

Computational and Theoretical Investigations of Butyl 5 Oxohexanoate

Molecular Modeling and Conformational Dynamics Studies

Molecular modeling and conformational dynamics studies are essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influence its physical properties and reactivity. These studies often employ force fields, such as CHARMM, to simulate the behavior of molecules over time through molecular dynamics (MD) simulations. itn.pt

For butyl 5-oxohexanoate (B1238966), a key structural feature is its flexible n-butyl ester group. Molecular dynamics simulations can map the potential energy surface of the molecule, revealing the most stable, low-energy conformations. The rotation around the C-C and C-O single bonds of the butyl chain leads to a variety of possible conformers.

In contrast, an analogous compound, tert-butyl 5-oxohexanoate, exhibits significantly different conformational behavior due to the steric bulk of the tert-butyl group. vulcanchem.com This group's larger size restricts rotation, leading to a more rigid structure with fewer accessible low-energy conformations compared to the n-butyl ester. vulcanchem.com This increased steric hindrance can alter the molecule's reactivity and how it interacts with other molecules, such as in enzyme-catalyzed reactions. vulcanchem.comresearchgate.net Conformational analysis can also provide insight into the angle of nucleophilic attack at the carbonyl carbons, a critical factor in determining reaction outcomes. uantwerpen.be

Table 1: Comparative Conformational Features

| Feature | Butyl 5-oxohexanoate | tert-Butyl 5-oxohexanoate (Analog) |

| Ester Group | n-butyl | tert-butyl |

| Flexibility | High due to rotatable single bonds in the alkyl chain. | Low due to steric hindrance from the bulky tert-butyl group. vulcanchem.com |

| Number of Conformers | Numerous low-energy conformers. | A limited number of stable conformers. |

| Reactivity Impact | Flexible chain can adapt to enzyme active sites or solvent cages. | Rigid structure presents a consistent steric shield, affecting reaction rates. vulcanchem.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. nrel.govmdpi.com Methods like DFT (e.g., using the M06-2X or B3LYP functional with a basis set like def2-TZVP) can accurately compute various electronic properties that act as reactivity descriptors. nrel.govrsc.orgresearchgate.net

For this compound, these calculations can pinpoint the most reactive sites. The molecule contains two carbonyl groups: one in the ester functional group and one ketone. Analysis of the electrostatic potential (ESP) surface would reveal regions of negative potential (red) around the carbonyl oxygen atoms, indicating their nucleophilic character and ability to accept hydrogen bonds. Conversely, positive potential (blue) would be centered on the carbonyl carbon atoms, highlighting their electrophilic nature and susceptibility to nucleophilic attack. mdpi.com

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com Furthermore, calculating local reactivity descriptors like Fukui functions (f⁻ for nucleophilic attack, f⁺ for electrophilic attack) can quantify the reactivity of each atom in the molecule. mdpi.comresearchgate.net

Table 2: Predicted Quantum Chemical Descriptors for this compound (Note: These are representative values based on typical calculations for similar organic esters and are for illustrative purposes.)

| Parameter | Predicted Value/Location | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 8.5 eV | Suggests moderate chemical stability. |

| Most Negative ESP | Carbonyl Oxygen Atoms | Sites for electrophilic attack and H-bond donation. mdpi.com |

| Most Positive ESP | Carbonyl Carbon Atoms | Sites for nucleophilic attack. mdpi.com |

| Mulliken Atomic Charges | C=O Carbons (positive), O Atoms (negative) | Quantifies the polarity of the carbonyl bonds. nrel.gov |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, providing a molecular-level understanding that is often difficult to achieve experimentally. mdpi.com By calculating the potential energy surface (PES) for a reaction, chemists can identify the structures and energies of reactants, products, transition states, and any intermediates. researchgate.net

For this compound, several reactions could be elucidated using these methods. A primary example is its hydrolysis back to 5-oxohexanoic acid and butanol. vulcanchem.com A computational study of this reaction would involve:

Modeling the Reactants: Building the initial structures of this compound and a water molecule (or hydronium/hydroxide for acid/base catalysis).

Locating the Transition State (TS): Searching the PES for the highest energy point along the reaction coordinate, corresponding to the formation or breaking of bonds. For hydrolysis, this would likely be a tetrahedral intermediate.

Identifying Intermediates: Locating any stable species that exist between the reactant and product states.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

This same approach can be applied to other reactions, such as the reduction of the ketone group to a secondary alcohol using a reducing agent like sodium borohydride (B1222165). vulcanchem.com

Furthermore, computational methods are vital for studying enzyme-catalyzed reactions. For instance, in the enzymatic synthesis of a related chiral molecule, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, homology modeling and molecular docking were used to understand how the substrate (CDOH) binds to the active site of a dehydrogenase enzyme. researchgate.net These docking studies revealed the key amino acid residues involved in catalysis and explained why certain mutant enzymes showed higher activity. researchgate.net A similar approach could be used to design or select enzymes for the stereoselective reduction of the ketone in this compound.

Research Applications and Academic Significance in Chemical Sciences

Strategic Role as a Synthetic Intermediate and Building Block

Butyl 5-oxohexanoate (B1238966) is primarily valued for its role as a synthetic intermediate. Its linear six-carbon backbone, functionalized at both ends, allows it to serve as a foundational building block for more elaborate molecules. Chemists utilize it in multi-step syntheses where its functional groups can be selectively manipulated to introduce new functionalities and build molecular complexity.

A critical application of 5-oxohexanoate esters, including the butyl variant, is in the synthesis of chiral synthons. The ketone at the C-5 position is a prochiral center, which can be asymmetrically reduced to a chiral hydroxyl group. This transformation is a key step in producing enantiomerically pure building blocks essential for the synthesis of pharmaceuticals.

Biocatalytic reduction is the preferred method for this conversion due to its high enantioselectivity. For instance, various ketoester derivatives are effectively reduced by alcohol dehydrogenases (ADHs) and carbonyl reductases. While many studies highlight the use of tert-butyl esters for their unique properties, the underlying principle applies to the entire class of 5-oxohexanoate esters. researchgate.netannualreviews.org The enzymatic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is a well-documented example that yields a valuable chiral intermediate for cholesterol-lowering drugs. researchgate.netglobethesis.com Similarly, ethyl-5-oxohexanoate is reduced enantioselectively to ethyl-(S)-5-hydroxyhexanoate by the yeast Pichia methanolica, creating a key chiral synthon for anti-Alzheimer's drugs. core.ac.ukmdpi.com The resulting chiral hydroxy-esters are versatile intermediates, readily used in subsequent synthetic steps.

Enzymatic Reduction of 5-Oxohexanoate Esters for Chiral Synthon Production

| Substrate | Enzyme/Biocatalyst | Chiral Product | Application of Product | Reference |

|---|---|---|---|---|

| tert-Butyl 6-chloro-3,5-dioxohexanoate | Alcohol Dehydrogenase (from Lactobacillus brevis or Lactobacillus kefir) | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Intermediate for Atorvastatin (B1662188) & Rosuvastatin (B1679574) | researchgate.netannualreviews.orgglobethesis.com |

| Ethyl-5-oxohexanoate | Pichia methanolica SC 16116 | Ethyl-(S)-5-hydroxyhexanoate | Intermediate for Anti-Alzheimer's Drugs | core.ac.ukmdpi.com |

| tert-Butyl-6-cyano-(5R)-hydroxy-3-oxohexanoate | Carbonyl Reductase | tert-Butyl-6-cyano-(3R,5R)-dihydroxyhexanoate | Intermediate for Atorvastatin | mdpi.com |

The chiral synthons derived from Butyl 5-oxohexanoate and its analogs are pivotal starting points for constructing complex organic architectures. The statin class of drugs, characterized by their intricate stereochemistry and multiple functional groups, serves as a prime example. smolecule.comrsc.org The synthesis of the characteristic dihydroxyheptanoic acid side chain found in many statins often begins with a 5-oxohexanoate derivative. annualreviews.orgresearchgate.net Through a series of reactions including reductions, protections, and carbon-carbon bond formations, this relatively simple building block is elaborated into the final, complex drug molecule. rsc.org This demonstrates the compound's role not just as a precursor, but as a foundational element upon which significant molecular complexity is built.

Precursor in Chiral Synthon Synthesis

Contributions to Pharmaceutical Chemistry Research

In pharmaceutical chemistry, intermediates that provide access to biologically active scaffolds are of paramount importance. The 5-oxohexanoate framework is a recognized pharmacophore element and a key intermediate in the synthesis of several classes of therapeutic agents.

The most prominent application of 5-oxohexanoate esters in pharmaceutical research is as a key intermediate in the synthesis of statins, which are HMG-CoA reductase inhibitors used to lower cholesterol. smolecule.comscbt.com The side chain of widely used statins like atorvastatin and rosuvastatin is often constructed from a chiral hydroxy ester derived from a corresponding ketoester. researchgate.netsynthinkchemicals.com The synthesis involves the asymmetric reduction of the C-5 ketone of a 5-oxohexanoate derivative to establish the correct stereochemistry at the C-5 hydroxyl group, which is crucial for biological activity. annualreviews.orgsmolecule.com While specific syntheses may favor the tert-butyl ester for reasons of stability or ease of deprotection, this compound belongs to the same family of essential building blocks for these life-saving drugs. researchgate.netrsc.org

The utility of the 5-oxohexanoate scaffold extends beyond statins. Researchers have explored its use in creating other therapeutic lead compounds. A notable example is its application in the synthesis of key chiral intermediates for anti-Alzheimer's drugs. core.ac.ukmdpi.com Specifically, ethyl-5-oxohexanoate has been converted via enantioselective reduction to ethyl-(S)-5-hydroxyhexanoate, a critical building block for these potential therapeutics. mdpi.com Furthermore, derivatives of the oxohexanoate structure, such as tert-butyl ester based 6-diazo-5-oxo-l-norleucine (B1670411), have been investigated as prodrugs in cancer therapy, designed for enhanced metabolic stability and targeted tumor delivery. acs.org These examples underscore the versatility of the 5-oxohexanoate core in generating diverse lead compounds for various therapeutic areas. pion-inc.comnumberanalytics.com

Key Intermediate in the Synthesis of Statin Analogs

Utility in Biocatalysis and Enzyme Studies

The synthesis of enantiomerically pure compounds from prochiral precursors like this compound is a significant challenge in organic chemistry. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers an elegant solution. annualreviews.orgrsc.org The reduction of the C-5 ketone in 5-oxohexanoate esters is a model reaction for studying the efficacy and selectivity of various enzymes.

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely employed for the asymmetric reduction of the ketone in 5-oxohexanoate esters. rsc.org Enzymes sourced from microorganisms such as Lactobacillus brevis, Lactobacillus kefir, and various yeasts have demonstrated high efficiency and stereoselectivity, producing the desired (S)- or (R)-alcohol with high enantiomeric excess. researchgate.netannualreviews.orgglobethesis.commdpi.com These biocatalytic methods are favored over traditional chemical routes because they operate under mild conditions, are environmentally benign, and provide access to the specific stereoisomer required for pharmacological activity. researchgate.netresearchgate.net The use of this compound and its analogs in these enzymatic studies not only facilitates the production of valuable pharmaceutical intermediates but also contributes to the broader understanding and development of biocatalytic tools for organic synthesis. rsc.orgresearchgate.net

Broader Applications in Organic Synthesis and Related Fields

Relevance in Agrochemical Research

The structural framework of this compound makes it a valuable building block in the synthesis of more complex molecules for agricultural applications. While specific, large-scale applications are often proprietary, its role as a precursor is noted in chemical literature. vulcanchem.com Derivatives of oxohexanoates are utilized as intermediates in the creation of pesticides and herbicides. smolecule.com

Research into related compounds, such as methyl 3,3-dimethyl-5-oxohexanoate, highlights how this class of molecules can be used to develop new, more effective, and environmentally benign herbicides. The reactivity of the keto and ester groups allows for structural modifications of existing agrochemical agents to improve efficacy and reduce toxicity. Furthermore, the reduction of the keto group in keto esters can produce chiral alcohols, which are themselves critical intermediates in the synthesis of fine chemicals and agrochemicals. researchgate.net The utility of this compound in this field lies in its capacity to be elaborated into more complex structures, enabling the exploration of novel and potentially more potent agrochemical agents.

Potential in Flavor and Fragrance Chemistry

In the flavor and fragrance industry, esters are fundamental components, often imparting fruity or sweet notes. This compound is reported to contribute general "ester notes" to fragrance formulations, though its specific applications are not widely publicised. vulcanchem.com The sensory profile of an ester is determined by both its alcohol and carboxylic acid components. The "butyl" portion typically contributes to fruity and sweet aromas, while the C6 "hexanoate" chain can provide green and waxy nuances.

To understand its potential contribution, a comparison with structurally related compounds is useful. Butyl hexanoate (B1226103), which lacks the ketone group, is well-known for its fruity profile with notes of pineapple, berry, and apple. thegoodscentscompany.com The presence of the ketone at the 5-position in this compound would modulate this aroma, potentially adding different characteristics. For instance, other keto-esters like ethyl 3-oxohexanoate (B1246410) are described as having sweet, green, and fruity notes. thegoodscentscompany.com A related compound, 5-methyl-2-(2'-oxo-3'-butyl)phenol, is noted for its characteristic sweet fragrance reminiscent of fruit and molasses, demonstrating that an oxo-butyl moiety can be part of a desirable fragrance profile. epo.org This suggests that this compound likely possesses a complex fruity aroma, making it a candidate for inclusion in various flavor and fragrance compositions.

| Compound | CAS Number | Molecular Formula | Description of Aroma/Flavor |

| This compound | 54723-19-2 | C₁₀H₁₈O₃ | Contributes general "ester notes". vulcanchem.com |

| Butyl Hexanoate | 626-82-4 | C₁₀H₂₀O₂ | Fruity, pineapple, berry, apple, juicy, green, waxy. thegoodscentscompany.com |

| Ethyl 3-oxohexanoate | 3249-68-1 | C₈H₁₄O₃ | Sweet, green, sweaty, fruity, berry. thegoodscentscompany.com |

| Butyl Isovalerate | 109-19-3 | C₉H₁₈O₂ | Fruity, sweet, ripe, pineapple, green, peach. fragranceu.com |

Applications in Photochemical Studies

The ketone functional group in this compound makes it a potential substrate for photochemical reactions. The aqueous photochemistry of α-keto acids with alkyl chains has been studied, revealing that they can undergo reactions like the Norrish Type II pathway to generate new reactive species. nih.gov Although this compound is a γ-keto ester, the carbonyl group provides a chromophore that can absorb UV light and initiate various photochemical transformations.

Photochemical reactions are a powerful tool in organic synthesis for forming complex carbon-carbon bonds. The development of flow photochemistry has allowed for increased productivity, safety, and purity in reactions such as photochemical bromination. researchgate.net Such techniques could potentially be applied to substrates like this compound to create specialized intermediates. Moreover, photochemical reactions such as [2+2] cycloadditions are used to build complex molecular architectures, and the reaction pathways can be influenced by the structure of the reactants. rsc.org While specific studies focusing on the photochemistry of this compound are not prevalent in the literature, its structure is amenable to known photochemical transformations, suggesting its potential utility as a reactant in this specialized field of organic synthesis.

Development of Novel Prodrug Strategies (referencing related compounds)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body through enzymatic or chemical processes. numberanalytics.com This strategy is widely used to overcome issues such as poor solubility, instability, or low bioavailability of a parent drug. scirp.org The ester functional group is one of the most common linkages used in prodrug design because the human body is rich in esterase enzymes that can readily hydrolyze the ester bond to release the active drug. numberanalytics.comnih.gov

This compound serves as a clear structural model for an ester-based prodrug. The ester linkage can be cleaved by enzymes like carboxylesterases, which are abundant in the liver and intestines, to release 5-oxohexanoic acid and butanol. vulcanchem.comscirp.org This mechanism is fundamental to the action of many successful prodrugs, such as the antiviral oseltamivir, which is an ethyl ester that is hydrolyzed in the body to its active carboxylate form. numberanalytics.com

The field of γ-keto acid-based prodrugs is an area of particular relevance. A drug that is a γ-keto acid could be administered as its butyl ester (a structure analogous to this compound) to enhance its lipophilicity and ability to cross cell membranes. Once inside the body, esterases would cleave the ester, releasing the active γ-keto acid drug. wikipedia.org Recent research has also explored γ-keto acid prodrugs that can cyclize to form a γ-butyrolactone, which exists in equilibrium with the linear ester form. nih.gov This strategy can influence the compound's properties, such as its release kinetics and ability to be incorporated into drug delivery systems. nih.gov Therefore, the conversion of a ketone-containing drug into a derivative like a γ-keto ester represents a viable and sophisticated prodrug strategy. google.com

| Prodrug Strategy Component | Role in Prodrug Design | Relevance of this compound Structure |

| Ester Linkage | Masks polar carboxylic acid group, increases lipophilicity and membrane permeability. nih.gov | The butyl ester can be hydrolyzed by bodily esterases to release a parent compound. numberanalytics.comscirp.org |

| γ-Keto Acid/Ester Moiety | Can serve as the parent drug (active form) or as a stable precursor. wikipedia.org | The 5-oxohexanoate structure is a classic example of a γ-keto ester. |

| Alkyl Chain (Butyl) | Modulates lipophilicity and the rate of enzymatic hydrolysis. nih.gov | The butyl group provides a balance of properties for potential drug delivery applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.